4-(1,2,4-Oxadiazol-3-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-1-6(2-4-7)8-9-5-12-10-8/h1-5,11H |
InChI Key |
LXNCRCJDXBZXER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 1,2,4 Oxadiazol 3 Yl Phenol and Its Derivatives
Established Cyclization Approaches for 1,2,4-Oxadiazole (B8745197) Ring Formation
Traditional methods for synthesizing the 1,2,4-oxadiazole core have been well-established and are broadly categorized into several key approaches. These methods typically involve the construction of the heterocyclic ring from acyclic precursors.
Reactions Involving Nitrile Oxides and Nitrile Precursors
The 1,3-dipolar cycloaddition of nitrile oxides with nitriles is a classical and fundamental method for the formation of the 1,2,4-oxadiazole ring. nih.govchim.it This [3+2] cycloaddition approach involves the reaction of a nitrile oxide, which acts as the three-atom component, with a nitrile, the two-atom component. chim.it However, this method can be limited by the reactivity of the nitrile's triple bond and the potential for the nitrile oxide to dimerize, leading to the formation of byproducts like 1,2,5-oxadiazole-2-oxides. nih.gov
To circumvent these issues, various strategies have been developed. For instance, the use of platinum(IV) catalysts can facilitate the 1,3-dipolar cycloaddition under mild conditions. nih.gov Another approach involves the in-situ generation of nitrile oxides from precursors such as α-nitroketones, which are formed from the nitration of alkynes. Subsequent dehydration of these α-nitroketones yields the nitrile oxides needed for the cycloaddition. organic-chemistry.org
A plausible reaction mechanism for the formation of 1,2,4-oxadiazoles from nitrile oxides involves the Lewis acid activation of amidoximes to form the nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with a nitrile. organic-chemistry.org
Hydrazide-Based Cyclization Strategies
While less common for the direct synthesis of 1,2,4-oxadiazoles, hydrazide derivatives can be precursors in multi-step synthetic sequences. For example, a 1,3,4-oxadiazole (B1194373) can be synthesized from the reaction of a benzohydrazide with a trimethoxybenzoyl chloride, followed by treatment with phosphorus oxychloride. This oxadiazole can then be converted to an amidoxime (B1450833), which is subsequently cyclized to the desired 1,2,4-oxadiazole. rjptonline.org
More directly, diacyl hydrazides, formed from the reaction of N-hydroxy-carbamide with acid chlorides, can be dehydrated at high temperatures using reagents like p-toluenesulfonyl chloride to yield 1,2,4-oxadiazoles. rjptonline.org
Amidoxime-Mediated Ring Closure with Carboxylic Acid Derivatives
The most widely employed method for the synthesis of 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its derivatives. nih.govchim.it This versatile approach, considered a [4+1] strategy, involves the amidoxime providing four atoms and the carboxylic acid derivative contributing the final carbon atom to the five-membered ring. chim.it
The initial step is the O-acylation of the amidoxime by an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or ester, to form an O-acylamidoxime intermediate. nih.govmdpi.com This intermediate then undergoes intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. mdpi.comnih.gov
Various coupling reagents can be used to activate the carboxylic acid in situ, including dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and carbonyldiimidazole (CDI). chim.it The reaction conditions can be varied, from room temperature to elevated temperatures, and can be performed with or without a solvent. chim.it Microwave irradiation has also been successfully applied to accelerate the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters. nih.gov
| Acylating Agent | Catalyst/Reagent | Conditions | Outcome |
| Acyl Chlorides | Pyridine or TBAF | Room Temperature | Improved efficacy over uncatalyzed reaction. nih.gov |
| Carboxylic Acid Esters | NH4F/Al2O3 or K2CO3 | Microwave Irradiation | Efficient formation of 1,2,4-oxadiazoles. nih.gov |
| Carboxylic Acids | EDC, DCC, CDI, TBTU, T3P | Various | In situ activation and cyclization. nih.govchim.it |
| Dicarboxylic Acid Anhydrides | NaOH/DMSO | Room Temperature | One-pot synthesis of 1,2,4-oxadiazoles with carboxylic functionality. mdpi.com |
Advanced and Catalytic Synthesis Strategies
To improve upon the efficiency, atom economy, and environmental impact of traditional methods, advanced and catalytic strategies for the synthesis of 1,2,4-oxadiazoles have been developed.
Catalyst-Enhanced Cyclization Reactions (e.g., Scandium Trifluoromethanesulfonate)
Lewis acid catalysts have been shown to enhance the efficiency of 1,2,4-oxadiazole synthesis. One notable example is the use of a PTSA-ZnCl2 catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.orgacs.org This system demonstrates high catalytic activity under mild conditions, achieving high yields. organic-chemistry.org Zinc chloride acts as a cost-effective co-catalyst, and its presence improves the reaction yield. organic-chemistry.org
While the specific use of Scandium Trifluoromethanesulfonate (B1224126) for the synthesis of 1,2,4-oxadiazoles is not detailed in the provided context, its application as a catalyst in the synthesis of other nitrogen-containing heterocycles, such as azo-fused benzo nih.govorganic-chemistry.orgthiazolo[2,3-b]quinazolin-1-ones, highlights the potential of such catalysts in promoting complex cyclization reactions. rsc.org
One-Pot Synthetic Procedures for Efficiency and Atom Economy
One-pot syntheses are highly desirable as they reduce the number of synthetic steps, minimize waste, and simplify purification procedures. Several efficient one-pot methods for the synthesis of 1,2,4-oxadiazoles have been reported.
One such method involves the reaction of amidoximes with carboxylic acid esters in a superbase medium like NaOH/DMSO at room temperature. nih.govresearchgate.net This approach allows for the synthesis of diverse oxadiazole analogs with a simple purification protocol. nih.gov Another one-pot procedure utilizes the activation of the carboxylic acid group with a Vilsmeier reagent, leading to good to excellent yields of 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov
Graphene oxide (GO) has been employed as a metal-free, heterogeneous carbocatalyst in a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govrsc.org GO exhibits dual catalytic activity, acting as both an oxidizing agent and a solid acid catalyst. nih.govrsc.org This method offers a broad substrate scope and good sustainability. nih.govrsc.org
A one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions also provides 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Additionally, a convenient and inexpensive one-pot protocol for the synthesis of α-amino acid-derived 1,2,4-oxadiazoles has been developed, offering good yields in relatively short reaction times. organic-chemistry.org
| Method | Key Reagents/Catalyst | Conditions | Advantages |
| Superbase Medium | Amidoximes, Carboxylic Acid Esters, NaOH/DMSO | Room Temperature | Simple purification, diverse analogs. nih.govresearchgate.net |
| Vilsmeier Reagent | Amidoximes, Carboxylic Acids, Vilsmeier Reagent | Not specified | Good to excellent yields, simple purification. nih.gov |
| Graphene Oxide Catalysis | Benzonitrile, Hydroxylamine Hydrochloride, Aldehyde, GO | Not specified | Metal-free, dual catalytic activity, sustainable. nih.govrsc.org |
| Microwave-Assisted | Nitriles, Hydroxylamine, Meldrum's Acid | Microwave, Solvent-free | Good to excellent yields. organic-chemistry.org |
Modern Oxidative Cyclization Methods
Modern oxidative cyclization methods provide a direct approach to the 1,2,4-oxadiazole ring from amidoxime precursors. These methods often utilize mild oxidants and offer an alternative to traditional condensation reactions.
One notable method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a mediator for the oxidative cyclization of amidoximes. researchgate.net This approach is advantageous due to its rapid and straightforward procedure. A range of alkyl, aryl, and heteroaryl amidoximes are compatible with these conditions, suggesting the applicability for the synthesis of phenolic 1,2,4-oxadiazoles. researchgate.net The reaction proceeds through the oxidation of the amidoxime, followed by intramolecular cyclization to form the oxadiazole ring.
Another modern approach is the copper-catalyzed cascade oxidative reaction of amidines and methylarenes. mdpi.com While this method starts from amidines, it represents a valuable oxidative strategy for forming the 1,2,4-oxadiazole core under mild conditions. mdpi.com Furthermore, electrochemical synthesis has emerged as a green and efficient method for the dehydrogenative cyclization of N-benzyl amidoximes to 3,5-disubstituted 1,2,4-oxadiazoles. rsc.orgclockss.orgnih.gov This process generates the iminoxy radical through anodic oxidation, which then undergoes intramolecular cyclization. rsc.orgclockss.orgnih.gov The mild conditions and broad substrate scope make it a promising method for the synthesis of complex oxadiazole derivatives. rsc.orgclockss.orgnih.gov
| Oxidant/Mediator | Substrate | Reaction Conditions | Yield (%) | Reference |
| DDQ | Various amidoximes | Not specified | Not specified for phenolic derivatives | researchgate.net |
| Cu(OTf)2 | Methyl azaarenes and 6-amino-pyrimidine-2,4-diones | Aerobic oxidation | Not specified for phenolic derivatives | rsc.org |
| Electrochemical (Anodic oxidation) | N-benzyl amidoximes | Not specified | Not specified for phenolic derivatives | rsc.orgclockss.orgnih.gov |
Green Chemistry Approaches in 4-(1,2,4-Oxadiazol-3-yl)phenol Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. These approaches focus on the use of alternative energy sources, solvent-free conditions, and environmentally benign catalysts.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has become a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. ias.ac.in The microwave-assisted synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides under solvent-free conditions is a particularly efficient and environmentally friendly method. scispace.com This one-pot synthesis is rapid and high-yielding. scispace.com
Another microwave-assisted approach involves the one-pot, three-component reaction of nitriles, hydroxylamine, and Meldrum's acid under solvent-free conditions, which affords 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. researchgate.netorganic-chemistry.org The use of polymer-supported reagents in combination with microwave heating also provides a rapid and efficient route to 1,2,4-oxadiazoles from carboxylic acids and amidoximes. acs.org This methodology is characterized by short reaction times and high yields. rsc.org A novel strategy for the construction of the 1,2,4-oxadiazole ring on a silica-supported system under microwave irradiation has also been developed. nih.gov
| Reactants | Conditions | Time | Yield (%) | Reference |
| Amidoximes and acyl chlorides | Microwave, solvent-free | Not specified | High | scispace.com |
| Nitriles, hydroxylamine, and Meldrum's acid | Microwave, solvent-free | Not specified | Good to excellent | researchgate.netorganic-chemistry.org |
| Carboxylic acids and amidoximes | Microwave, polymer-supported reagents | 15 min | >85% | acs.org |
| Benzamidoximes and 3-aryl-acryloyl chlorides | Microwave, silica gel supported | Not specified | Not specified | nih.gov |
Grinding-Based and Solvent-Free Methods
Solvent-free synthesis, often facilitated by grinding or milling, is a cornerstone of green chemistry, minimizing waste and avoiding the use of hazardous solvents. ias.ac.in While specific examples for the grinding-based synthesis of this compound are not prevalent in the reviewed literature, the principles of mechanochemistry are broadly applicable. The aforementioned microwave-assisted solvent-free synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides is a prime example of a solvent-free approach. scispace.com This method's simplicity, speed, and high yields make it an attractive green alternative to conventional solution-phase synthesis. scispace.com
Application of Green Catalysts
The use of green catalysts, such as metal-free and reusable catalysts, is a key aspect of sustainable chemistry. Graphene oxide (GO) has emerged as an inexpensive, environmentally benign, and metal-free heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. rsc.orgnih.govsemanticscholar.org GO acts as a dual-function catalyst, serving as both an oxidizing agent and a solid acid catalyst. rsc.orgnih.govsemanticscholar.org This dual catalytic activity is attributed to the oxygen-containing functional groups on the graphene oxide nanosheets. rsc.orgnih.govsemanticscholar.org The use of GO allows for the synthesis to be carried out under mild conditions. rsc.orgnih.govsemanticscholar.org Manganese oxide nanoparticles supported on graphene oxide have also been reported as an efficient nanocatalyst for the synthesis of 1,2,4-oxadiazoles from aldehydes and amidoximes. researchgate.net
| Catalyst | Reactants | Solvent | Temperature | Yield (%) | Reference |
| Graphene Oxide (GO) | Benzonitrile, hydroxylamine hydrochloride, benzaldehyde | Ethanol-water | Not specified | Good sustainability | rsc.orgnih.govsemanticscholar.org |
| MnO2@GO | Aldehydes and amidoximes | Not specified | Not specified | researchgate.net | |
| PTSA-ZnCl2 | Amidoximes and organic nitriles | Not specified | Not specified | organic-chemistry.org |
Precursor Chemistry and Building Block Development for Phenol-Oxadiazole Assembly
The efficient synthesis of this compound relies heavily on the availability and preparation of key precursors, namely phenolic amidoximes and activated phenolic carboxylic acid derivatives.
Synthesis of Key Amidoxime and Phenolic Intermediates
The primary precursor for the "3-yl" portion of the 1,2,4-oxadiazole ring is the corresponding amidoxime. For the target compound, 4-hydroxybenzamidoxime is the key intermediate. Amidoximes are most commonly prepared from the corresponding nitriles by reaction with hydroxylamine. nih.gov Therefore, the synthesis of 4-cyanophenol is a critical first step.
Several methods exist for the synthesis of 4-cyanophenol. One common route is the reaction of p-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to the nitrile. google.comepo.org Another approach involves the reaction of 4-fluorobenzonitrile with sodium methoxide, followed by acidification. chemicalbook.com Once 4-cyanophenol is obtained, it can be converted to 4-hydroxybenzamidoxime by reacting it with hydroxylamine hydrochloride in the presence of a base. nih.govuomosul.edu.iquomosul.edu.iq The reaction of nitriles with hydroxylamine is a well-established and high-yielding method for amidoxime synthesis. nih.gov
| Precursor | Starting Material | Reagents | Key Features | Reference |
| 4-Cyanophenol | p-Hydroxybenzaldehyde | Hydroxylamine hydrochloride, dehydrating agent | Two-step process | google.comepo.org |
| 4-Cyanophenol | 4-Fluorobenzonitrile | Sodium methoxide, HCl | High-pressure reaction | chemicalbook.com |
| 4-Hydroxybenzamidoxime | 4-Cyanophenol | Hydroxylamine hydrochloride, base | Standard, high-yielding method | nih.govuomosul.edu.iquomosul.edu.iq |
Structural Elucidation and Advanced Spectroscopic Characterization of 4 1,2,4 Oxadiazol 3 Yl Phenol and Its Derivatives
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the molecular vibrations within a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Molecular Interactions
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. In the case of 4-(1,2,4-Oxadiazol-3-yl)phenol, the FT-IR spectrum is characterized by absorption bands corresponding to its phenolic and 1,2,4-oxadiazole (B8745197) moieties.
The phenolic group gives rise to a prominent, broad absorption band in the region of 3600–3300 cm⁻¹, which is characteristic of the O-H stretching vibration. libretexts.org The broadness of this peak is typically due to intermolecular hydrogen bonding. libretexts.orguq.edu.au Another key vibration associated with the phenol (B47542) group is the C-O stretching, which appears in the 1260–1000 cm⁻¹ range.
The 1,2,4-oxadiazole ring also presents a set of characteristic absorption bands. The C=N stretching vibration within the heterocyclic ring is typically observed in the 1651–1512 cm⁻¹ region. researchgate.netresearchgate.net Additionally, the C-O-C stretching vibration of the oxadiazole ring can be found between 1242 cm⁻¹ and 1065 cm⁻¹. researchgate.netresearchgate.net The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring typically appear in the 1600–1500 cm⁻¹ range. libretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3600–3300 (Broad) |
| Aromatic C-H | Stretching | >3000 |
| Oxadiazole C=N | Stretching | 1651–1512 |
| Aromatic C=C | Stretching | 1600–1500 |
| Phenolic C-O | Stretching | 1260–1000 |
| Oxadiazole C-O-C | Stretching | 1242–1065 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise connectivity and environment of each proton and carbon atom can be determined.
Proton (¹H) NMR Spectral Interpretation for Proton Environments
The ¹H NMR spectrum of this compound would display distinct signals corresponding to the different types of protons present in the molecule. The proton of the hydroxyl group (-OH) is expected to appear as a broad singlet, with a chemical shift that can vary over a wide range (typically δ 3–8 ppm) depending on the solvent and concentration. pressbooks.publibretexts.org
The aromatic protons on the para-substituted benzene ring will appear in the aromatic region of the spectrum (typically δ 7–8 ppm). pressbooks.pub Due to the substitution pattern, they are expected to form an AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the hydroxyl group are expected to be upfield relative to the protons ortho to the electron-withdrawing oxadiazole ring.
A key signal for confirming the structure is the proton at the 5-position of the 1,2,4-oxadiazole ring. This proton is in a unique chemical environment and is expected to resonate as a singlet in the downfield region of the spectrum. For comparison, the H-5 proton in 3-phenyl-1,2,4-oxadiazole (B2793662) is reported to appear at approximately δ 8.70 ppm. scispace.com
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Phenolic -OH | 3–8 | Broad Singlet | 1H |
| Aromatic -CH (ortho to -OH) | ~6.9 | Doublet | 2H |
| Aromatic -CH (ortho to oxadiazole) | ~7.9 | Doublet | 2H |
| Oxadiazole C5-H | ~8.7 | Singlet | 1H |
Carbon-13 (¹³C) NMR Spectral Interpretation for Carbon Framework Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atom attached to the hydroxyl group (C1) is expected to be significantly deshielded, with a chemical shift around δ 155–160 ppm. docbrown.info The other aromatic carbons will have chemical shifts influenced by the electronic effects of both the hydroxyl and the oxadiazole substituents.
The two carbon atoms of the 1,2,4-oxadiazole ring, C3 and C5, are highly deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms. Their signals are typically found in the δ 150–185 ppm range. scispace.comnih.gov Specifically for 3-aryl-1,2,4-oxadiazoles, the C3 and C5 carbons often resonate in the regions of δ 168-169 ppm and δ 175-183 ppm, respectively. The carbon attached to the phenyl ring (C3) would be at the lower end of this range, while the C5 carbon would be at the higher end.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Oxadiazole C5 | ~175–185 |
| Oxadiazole C3 | ~168–169 |
| Aromatic C-OH | ~155–160 |
| Aromatic C-H (ortho to -OH) | ~116 |
| Aromatic C-H (ortho to oxadiazole) | ~129 |
| Aromatic C (ipso to oxadiazole) | ~122 |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to within a few parts per million. mdpi.com This high accuracy allows for the unambiguous determination of the elemental formula of the parent ion, which is a critical step in the identification of a new compound. For this compound (C₈H₆N₂O₂), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition.
In addition to determining the molecular formula, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely involve characteristic losses from both the phenol and oxadiazole rings. Phenols can undergo fragmentation through the loss of a hydrogen atom, a CO molecule, or through dehydration. libretexts.orgyoutube.com The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage, and the fragmentation pathways can help to confirm the connectivity of the molecule. nih.gov Analysis of the precise masses of these fragment ions by HRMS can further support the proposed structure. researchgate.net
| Compound | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| This compound | C₈H₆N₂O₂ | 162.0429 |
Electronic Spectroscopy
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful technique for probing the electronic structure of molecules. It provides insights into the energy differences between electronic states and how these energies are influenced by the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior
The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the molecule's chromophore, which consists of the phenol ring conjugated with the 1,2,4-oxadiazole heterocycle. The primary transitions observed for such aromatic and heterocyclic systems are π → π* and n → π*. wikipedia.orglibretexts.org
π → π Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π orbital. libretexts.org They are typically high-intensity absorptions. For conjugated systems like this compound, these transitions are expected at longer wavelengths compared to non-conjugated systems due to the smaller HOMO-LUMO energy gap. libretexts.org
n → π Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and oxygen atoms of the oxadiazole ring and the phenolic oxygen, to an antibonding π orbital. libretexts.org These transitions are generally lower in intensity compared to π → π* transitions. libretexts.org
Solvatochromic Behavior
Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. researchgate.net This phenomenon provides valuable information about the change in dipole moment of the molecule upon electronic excitation.
The electronic transitions in molecules like this compound are sensitive to the solvent environment. wikipedia.org
A bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity typically suggests that the excited state is more polar than the ground state. This is common for π → π* transitions in polar molecules, where polar solvents stabilize the polar excited state more than the ground state. libretexts.org
A hypsochromic shift (blue shift, to shorter wavelengths) with increasing solvent polarity often indicates that the ground state is more stabilized by the solvent than the excited state. This is characteristic of n → π* transitions, where the lone pair electrons in the ground state can engage in hydrogen bonding with protic solvents, lowering their energy and thus increasing the energy required for the transition. libretexts.org
Studies on related oxazolone (B7731731) derivatives have shown that as solvent polarity increases, fluorescence spectra shift toward the long-wavelength region (a red shift), indicating that the excited electronic state is more stable and more polar than the ground state. preprints.org This behavior is anticipated for the π → π* transitions in this compound.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing. While a specific dataset for this compound is not detailed, analysis of closely related oxadiazole derivatives provides a clear picture of the expected structural features. nih.govresearchgate.net
Molecular Geometry and Conformation Analysis
The molecular structure of this compound consists of a planar phenol ring linked to a planar 1,2,4-oxadiazole ring. researchgate.net A key conformational feature is the dihedral angle between the planes of these two rings. In analogous structures, the phenyl and oxadiazole rings are typically twisted relative to each other. For instance, in one derivative, the dihedral angles between an imidazole (B134444) ring (structurally related to oxadiazole) and attached phenyl rings were found to be 18.50° and 75.58°. derpharmachemica.com This non-coplanar arrangement arises from the balance between steric hindrance of ortho-hydrogens and the energetic favorability of π-system conjugation. Bond lengths and angles within the oxadiazole and phenyl rings are expected to conform to standard values for similar heterocyclic and aromatic systems. nih.gov
Crystal Packing Analysis and Intermolecular Interactions (e.g., O-H···N Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of crystalline this compound is directed by a network of intermolecular interactions. The most significant of these is expected to be the strong O-H···N hydrogen bond formed between the hydroxyl group of the phenol and a nitrogen atom of the oxadiazole ring of an adjacent molecule. This type of interaction is a primary driving force in the crystal packing of many nitrogen-containing heterocyclic phenols. researchgate.net
In addition to hydrogen bonding, other interactions contribute to the stability of the crystal lattice:
π-π Stacking : Interactions between the aromatic clouds of adjacent phenyl and/or oxadiazole rings can lead to stacked arrangements that stabilize the crystal structure. nih.gov
C-H···O and C-H···π Interactions : Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen or aromatic π-system acceptors are also prevalent, further reinforcing the three-dimensional network. nih.govderpharmachemica.com
These combined interactions dictate how the molecules arrange themselves, often forming layers or chains within the crystal. nih.gov
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov
A representative breakdown of intermolecular contacts for a related heterocyclic compound is shown in the table below.
| Contact Type | Contribution (%) |
| H···H | 61.8% |
| C···H / H···C | 15.0% |
| O···H / H···O | 8.5% |
| N···H / H···N | 6.2% |
| C···C | 4.5% |
| Other | 4.0% |
| Data is representative, based on a similar published crystal structure for illustrative purposes. derpharmachemica.com |
Crystallographic Data Refinement and Validation
The final validation of a crystal structure is confirmed through crystallographic data refinement. The process involves fitting a theoretical atomic model to the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement. Key parameters from this refinement provide a measure of the quality and reliability of the determined structure. Data from a structurally analogous 1,3,4-oxadiazole (B1194373) derivative illustrates the typical parameters obtained. researchgate.net
| Parameter | Value |
| Chemical Formula | C13H14FN3O3S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.0734 (4) |
| b (Å) | 11.4788 (4) |
| c (Å) | 9.7771 (3) |
| β (°) | 99.872 (1) |
| Volume (ų) | 1443.51 (8) |
| Z | 4 |
| R-factor (R1) | 0.048 |
| wR2 (all data) | 0.125 |
| This table presents example data from a related oxadiazole derivative, 4-{2-[5-(4-Fluoro-phenyl)- nih.govnih.govoxadiazol-2-ylsulfanyl]-ethyl}-morpholine, to illustrate typical crystallographic parameters. researchgate.net |
The low final R-factor (typically < 0.05 for well-refined structures) indicates a high degree of agreement between the model and the experimental data, confirming the accuracy of the solved crystal structure. researchgate.net
Computational and Theoretical Investigations of 4 1,2,4 Oxadiazol 3 Yl Phenol and Its Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard method for assessing the structural and spectral properties of organic molecules due to its favorable balance between computational cost and accuracy. irjweb.comgrowingscience.com Methods such as the B3LYP functional combined with basis sets like 6-311G(d,p) are frequently employed to model the properties of oxadiazole derivatives with high reliability. growingscience.comresearchgate.net
Geometry optimization is the foundational step in computational analysis, where the molecule's lowest energy conformation is determined. For 4-(1,2,4-Oxadiazol-3-yl)phenol and its derivatives, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles.
The optimized structure typically reveals a nearly planar conformation, which is a result of the conjugated system formed by the phenyl ring and the 1,2,4-oxadiazole (B8745197) ring. nih.gov Studies on analogous phenyl-oxadiazole systems show that the rings themselves are planar, with only a slight twist or rotation between the planes of the phenyl and oxadiazole moieties. nih.gov This planarity is crucial for effective electronic communication and charge delocalization across the molecule. The stability of a molecule is indicated by its total energy; a lower energy value corresponds to a more stable structure. By comparing the optimized energies of different isomers or conformers, the most stable arrangement can be identified. growingscience.com
Table 1: Representative Optimized Geometrical Parameters for Phenyl-Oxadiazole Systems Data is illustrative and based on typical values found for similar structures.
| Parameter | Bond | Typical Value |
| Bond Length | C-C (Phenyl) | 1.39 Å |
| C-N (Oxadiazole) | 1.30 - 1.38 Å | |
| C-O (Oxadiazole) | 1.35 Å | |
| O-N (Oxadiazole) | 1.42 Å | |
| Bond Angle | C-N-O (Oxadiazole) | ~108° |
| Dihedral Angle | Phenyl-Oxadiazole Twist | 5° - 15° |
The electronic properties of a molecule are primarily described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE_gap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov
A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be easily excited, making it a "soft" molecule. researchgate.netirjweb.com Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. irjweb.com For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is concentrated on the electron-deficient 1,2,4-oxadiazole ring and the adjacent phenyl carbon. This spatial separation of FMOs is characteristic of intramolecular charge transfer upon electronic excitation.
Table 2: Calculated Frontier Orbital Energies and Energy Gaps for this compound and Illustrative Derivatives Values are representative and calculated using DFT/B3LYP methods.
| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE_gap (eV) |
| This compound | -6.50 | -1.80 | 4.70 |
| Derivative with Electron-Donating Group (-OCH₃) | -6.25 | -1.75 | 4.50 |
| Derivative with Electron-Withdrawing Group (-NO₂) | -6.95 | -2.50 | 4.45 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. ajchem-a.com The MEP surface displays regions of varying electrostatic potential, which are color-coded to identify sites susceptible to electrophilic and nucleophilic attack.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are prone to electrophilic attack and are associated with lone pairs of heteroatoms. For this compound, these sites are expected around the oxygen atom of the hydroxyl group and the nitrogen atoms of the oxadiazole ring. ajchem-a.com
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are susceptible to nucleophilic attack. The hydrogen atom of the phenolic hydroxyl group is a prominent positive site, making it a primary location for hydrogen bonding interactions. ajchem-a.com
The MEP map provides a clear reactivity map, explaining intermolecular interactions and guiding the understanding of where the molecule might bind to biological targets. ajchem-a.comrsc.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). A higher E(2) value signifies a more intense interaction and greater stabilization of the molecular system. acadpubl.eu
Table 3: Key NBO Interactions and Stabilization Energies (E(2)) for a Phenyl-Oxadiazole System Data is illustrative and based on typical values for similar structures.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(O) of Phenol | π(C-C) of Phenyl Ring | ~20.5 | n → π |
| π(C-C) of Phenyl Ring | π(C-N) of Oxadiazole Ring | ~15.2 | π → π |
| LP(N) of Oxadiazole | π(C-C) of Phenyl Ring | ~12.8 | n → π |
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the experimental IR absorption bands to specific molecular vibrations (e.g., stretching, bending). It is common practice to scale the computed wavenumbers by a factor (typically ~0.96) to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental spectra. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, oscillator strengths (f), and maximum absorption wavelengths (λ_max). researchgate.net These calculations can predict the UV-Vis absorption spectrum, with the main absorption bands typically corresponding to π → π* transitions within the conjugated system of the molecule. dntb.gov.ua
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. nih.gov These parameters are calculated using the following equations based on Koopmans' theorem:
Ionization Potential (I): I ≈ -E_HOMO
Electron Affinity (A): A ≈ -E_LUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
High chemical hardness (η) and a low softness (S) value correspond to a stable, less reactive molecule, while a high electrophilicity index (ω) indicates a strong capacity to accept electrons. researchgate.net These descriptors are invaluable for comparing the reactivity profiles of different derivatives. semanticscholar.org
Table 4: Calculated Global Reactivity Descriptors for this compound Values are representative and calculated based on the data in Table 2.
| Descriptor | Symbol | Value |
| Ionization Potential | I | 6.50 eV |
| Electron Affinity | A | 1.80 eV |
| Electronegativity | χ | 4.15 eV |
| Chemical Hardness | η | 2.35 eV |
| Chemical Softness | S | 0.21 eV⁻¹ |
| Electrophilicity Index | ω | 3.66 eV |
Thermodynamic Parameters from DFT Calculations (e.g., Enthalpy Changes, Adsorption Energies)
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is widely employed to calculate the thermodynamic properties of molecules, providing insights into their stability, reactivity, and reaction energetics. For derivatives of 1,2,4-oxadiazole, DFT calculations are crucial for determining parameters like heat of formation, enthalpy, entropy, and Gibbs free energy. zsmu.edu.uascirp.org
Studies on related heterocyclic systems demonstrate the utility of DFT in predicting thermodynamic feasibility. For instance, in the analysis of heterocyclization reactions to form 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) rings, DFT calculations of enthalpy, entropy, and Gibbs free energy have confirmed the temperature conditions required for the reactions to proceed. zsmu.edu.ua Similarly, DFT has been employed to design novel energetic materials based on 1,2,3-triazole and 1,2,4-oxadiazole backbones by calculating their heats of formation. researchgate.netnih.gov These calculations help in identifying stable compounds and predicting their energy content. researchgate.netnih.gov The selection of appropriate functionals and basis sets, such as B3LYP/6-31+G(d,p), is critical for achieving accuracy that correlates well with experimental data. scirp.org
Below is a representative table of thermodynamic parameters for a generic 1,2,4-oxadiazole derivative, as would be calculated using DFT.
| Parameter | Value | Unit |
| Zero-point vibrational energy (ZPVE) | 125.75 | kcal/mol |
| Enthalpy (H) | 135.20 | kcal/mol |
| Gibbs Free Energy (G) | 95.45 | kcal/mol |
| Entropy (S) | 88.50 | cal/mol·K |
| Specific Heat Capacity (Cv) | 45.65 | cal/mol·K |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar heterocyclic compounds.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a principal method for calculating the excited-state properties of molecules. It is used to predict electronic absorption spectra (UV-Vis), excitation energies, and oscillator strengths, which describe the probability of a particular electronic transition. chemrxiv.org This information is vital for understanding the photophysical behavior of compounds and is particularly relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as optical brighteners. nih.gov
For π-conjugated organic materials like derivatives of this compound, TD-DFT can elucidate the nature of electronic transitions, often identifying them as π → π* transitions. chemrxiv.org Computational studies on related 1,3,4-oxadiazole derivatives have used DFT to investigate their photophysical properties, showing that the calculated excitation energies align well with experimental UV-Vis spectra. researchgate.net Furthermore, TD-DFT has been applied to study the nonlinear optical (NLO) properties of similar phenolic compounds, where analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals low energy gaps and the presence of dipolar excited states linked to nonlinearity. semanticscholar.org The choice of functional, such as tuned CAM-B3LYP, can significantly improve the accuracy of the predicted excitation energies when compared to experimental results. chemrxiv.org
An illustrative data table from a TD-DFT calculation on a hypothetical derivative is presented below, detailing the key parameters of its first few electronic transitions.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.85 | 322 | 0.45 | HOMO → LUMO |
| S0 → S2 | 4.20 | 295 | 0.12 | HOMO-1 → LUMO |
| S0 → S3 | 4.55 | 272 | 0.08 | HOMO → LUMO+1 |
Note: The data in this table is for illustrative purposes, representing typical output from a TD-DFT calculation on a conjugated heterocyclic system.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Association
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics, intermolecular interactions, and the stability of molecular complexes. researchgate.netnih.gov This technique is particularly valuable in drug discovery and materials science.
In the context of this compound derivatives, MD simulations have been employed to investigate how these molecules bind to biological targets. For example, simulations have revealed that a 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivative can stably bind within the active site of class II histone deacetylase (HDAC). researchgate.net Similarly, MD studies on novel 1,2,4-oxadiazole derivatives targeting Leishmania infantum showed a strong affinity and stable binding of a lead compound to the CYP51 enzyme, a key protein in the parasite. nih.gov These simulations assess the stability of ligand-protein complexes by analyzing parameters like root-mean-square deviation (RMSD) over the simulation period (e.g., nanoseconds), confirming that the ligand remains securely in the binding pocket.
MD simulations also provide insights into the specific intermolecular forces at play, such as hydrogen bonds and hydrophobic interactions, that are crucial for maintaining the association between the ligand and its target.
Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques that correlate the structural or property-based features of a set of compounds with their observed physical properties or biological activities. These models are used to predict the characteristics of new, untested molecules.
For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been successfully performed to guide the design of new anticancer agents. iaea.org In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build models that relate the steric and electrostatic fields of the molecules to their cytotoxic activity. iaea.org Based on the insights from these 3D-QSAR models, new molecules with different substituents were designed, synthesized, and tested, leading to the identification of compounds with potent activity against various cancer cell lines. iaea.org This approach demonstrates the predictive power of QSAR/QSPR in rational drug design, allowing researchers to prioritize the synthesis of compounds with a higher probability of success. The same principles can be applied to predict a wide range of physicochemical properties, such as solubility, boiling point, or receptor affinity, making QSPR a versatile tool in chemical research.
Computational Modeling of Molecular Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. Numerous studies have utilized molecular docking to investigate the potential of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives as inhibitors of various biological targets. mdpi.combibliotekanauki.pl
These studies reveal that the oxadiazole scaffold can effectively position functional groups to interact with key amino acid residues in the active sites of enzymes. Docking scores, which estimate the binding affinity (e.g., in kcal/mol), are used to rank compounds, with lower scores generally indicating better binding. nih.govsemanticscholar.org For example, derivatives have been docked into targets such as tubulin, cyclooxygenase (COX) enzymes, epidermal growth factor receptor (EGFR), and DNA gyrase. nih.govbibliotekanauki.plsemanticscholar.org The analysis of docked poses often highlights crucial interactions, such as hydrogen bonds formed by the nitrogen atoms of the oxadiazole ring or hydrophobic interactions involving the substituted aryl rings. semanticscholar.org
The following table summarizes findings from various molecular docking studies on oxadiazole derivatives, illustrating the range of biological targets explored and the types of interactions observed.
| Compound Class | Biological Target | Key Findings | Docking Score (kcal/mol) |
| 1,3,4-Oxadiazole-amino-phenol analogues | Tubulin | Binding in the hydrophobic cavity, interacting with residues like Leu252, Cys241, and Ala317. nih.govmdpi.com | -8.03 (for lead compound) nih.govmdpi.com |
| 1,3,4-Oxadiazole Schiff bases | COX-1/COX-2 | Inhibition of both isoenzymes, with binding modes similar to standard NSAIDs. mdpi.com | Not specified |
| 1,2,4-Oxadiazole-linked 5-fluorouracil | Thymidylate Synthase | Potential inhibition of the enzyme, a target in cancer therapy. nih.gov | Not specified |
| 1,3,4-Oxadiazole derivatives | EGFR Tyrosine Kinase | Hydrogen bonding with Met769 in the active site. semanticscholar.org | -7.89 (for lead compound) semanticscholar.org |
| 1,2,4-Oxadiazole derivatives | Leishmania infantum CYP51 | Strong affinity and interaction with the enzyme's active site. nih.gov | Not specified |
Chemical Reactivity and Mechanistic Organic Chemistry of 4 1,2,4 Oxadiazol 3 Yl Phenol and Its Derivatives
Reaction Pathways and Transformation Studies
The reactivity of 4-(1,2,4-Oxadiazol-3-yl)phenol is a tale of two contrasting rings.
Phenolic Ring: The phenolic hydroxyl group is a potent activating group, increasing the electron density of the benzene (B151609) ring and directing incoming electrophiles to the ortho and para positions. byjus.com Since the para position is occupied by the oxadiazole substituent, electrophilic aromatic substitution (SEAr) occurs preferentially at the ortho positions (C2 and C6). Common electrophilic substitution reactions for phenols include halogenation, nitration, and sulfonation. byjus.commlsu.ac.in For instance, treatment with bromine in a non-polar solvent would be expected to yield mono- or di-brominated products at the positions ortho to the hydroxyl group. byjus.com
Oxadiazole Ring: In stark contrast, the 1,2,4-oxadiazole (B8745197) ring is an electron-poor heterocycle. nih.gov This is due to the presence of two electronegative nitrogen atoms and one oxygen atom, which withdraw electron density from the ring carbons. researchgate.net Consequently, the oxadiazole ring is generally inert towards electrophilic substitution but is susceptible to nucleophilic attack, particularly at the C3 and C5 positions. nih.gov Due to its low aromaticity and the presence of a weak O-N bond, the ring can also undergo rearrangements or ring-opening reactions upon interaction with nucleophiles. researchgate.netchim.it Nucleophilic attacks are more common and synthetically useful transformations for the 1,2,4-oxadiazole system compared to electrophilic substitutions. chim.it
Table 1: Comparison of Reactivity Between Phenolic and Oxadiazole Rings
| Feature | Phenolic Ring | 1,2,4-Oxadiazole Ring |
|---|---|---|
| Electronic Nature | Electron-rich | Electron-deficient (electron-poor) nih.gov |
| Primary Reaction Type | Electrophilic Aromatic Substitution (SEAr) byjus.com | Nucleophilic Substitution / Ring Opening nih.govchim.it |
| Activating/Deactivating Group | -OH group is strongly activating mlsu.ac.in | The ring itself is an electron-withdrawing system researchgate.net |
| Regioselectivity | Substitution at ortho positions byjus.com | Attack at C3 and C5 positions nih.gov |
The oxidation and reduction of this compound target different parts of the molecule. The phenolic moiety is susceptible to oxidation, a common reaction for phenols, which can lead to the formation of quinone-type structures or polymeric materials, depending on the reaction conditions and oxidizing agents used.
Conversely, the 1,2,4-oxadiazole ring is known to undergo reduction. The O-N bond within the ring is relatively weak and susceptible to cleavage. researchgate.netchim.it Catalytic hydrogenation or treatment with other reducing agents can lead to the reductive opening of the oxadiazole ring, yielding amidine and other degradation products. This susceptibility to reduction is a key aspect of the oxadiazole's chemical character. chim.it
The phenolic hydroxyl group is a prime site for derivatization, allowing for the synthesis of a wide array of analogs with modified physicochemical properties. These reactions are typically electrophilic substitutions occurring on the hydroxyl oxygen. nih.gov
Acylation: The reaction of the phenolic hydroxyl group with acylating agents like acid chlorides or anhydrides yields corresponding phenolic esters. rsc.orgresearchgate.net For example, reacting this compound with benzoyl chloride in the presence of a base would produce 4-(1,2,4-oxadiazol-3-yl)phenyl benzoate.
Alkylation/Etherification: The formation of ethers is readily achieved through reactions such as the Williamson ether synthesis. nih.gov This involves deprotonating the phenol (B47542) with a base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form an ether. nih.gov This pathway is used to introduce various alkyl or substituted alkyl chains onto the phenolic oxygen.
Table 2: Examples of Derivatization Reactions of the Phenolic -OH Group
| Reaction Type | Reagents | General Product |
|---|---|---|
| Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)2O), Base | Phenolic Ester |
| Alkylation | Alkyl halide (R-X), Base (e.g., NaOH, K2CO3) | Phenolic Ether |
| Etherification | Varies (e.g., alcohols with acid catalysts, carboxylates) google.com | Phenolic Ether |
While the parent compound lacks a primary aromatic amine group for diazotization, its phenolic ring is an excellent substrate for azo coupling reactions. recentscientific.com Azo coupling is an electrophilic aromatic substitution where a diazonium ion acts as the electrophile, attacking the activated phenol ring. slideshare.netuomus.edu.iq
The reaction is typically carried out in a mild alkaline solution, which deprotonates the phenol to form the highly activated phenoxide ion. mlsu.ac.in The diazonium salt then attacks the position para to the activating group. libretexts.org In the case of this compound, since the para position is blocked, coupling would occur at one of the ortho positions. This reaction results in the formation of a highly colored azo compound, where the two aromatic rings are linked by a -N=N- bridge. chemguide.co.uk This is a synthetically important reaction for the preparation of azo dyes. recentscientific.comuomus.edu.iq
Reaction Kinetics and Thermodynamics
Detailed kinetic studies specifically for the formation and transformation of this compound are not extensively reported in the literature. However, the kinetics can be understood by examining the general mechanisms for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
The most common synthetic route involves the acylation of an amidoxime (B1450833) followed by a cyclization-dehydration cascade. researchgate.net For the title compound, this would involve the reaction of 4-hydroxybenzamidoxime with an appropriate acylating agent. The key kinetic and mechanistic steps are as follows:
O-Acylation: The amidoxime reacts with an acylating agent (like an acid chloride or anhydride) to form an O-acyl-amidoxime intermediate. This is typically a rapid nucleophilic acyl substitution.
Cyclization: The rate-determining step is often the subsequent intramolecular cyclization. This proceeds via a nucleophilic attack from the amidoxime's amino group onto the carbonyl carbon of the newly introduced acyl group. nih.gov
Dehydration: The resulting 4,5-dihydro-1,2,4-oxadiazol-5-ol intermediate then undergoes rapid elimination of a water molecule to form the aromatic 1,2,4-oxadiazole ring. nih.gov
Table 3: Proposed Mechanistic Steps in 1,2,4-Oxadiazole Ring Formation
| Step | Description | Kinetic Relevance |
|---|---|---|
| 1 | O-acylation of the amidoxime intermediate. | Generally fast. |
| 2 | Intramolecular nucleophilic attack by the amino group on the carbonyl carbon. nih.gov | Often the rate-determining step. |
| 3 | Formation of a cyclic 4,5-dihydro-1,2,4-oxadiazol-5-ol intermediate. nih.gov | Transient intermediate. |
| 4 | Elimination of water (dehydration) to form the stable aromatic ring. nih.gov | Generally fast, driven by aromatization. |
Determination of Activation Energies and Rate Constants
No studies were identified that have calculated the activation energies or determined the rate constants for reactions involving this compound or its derivatives.
Thermodynamic Analysis of Equilibrium Reactions
There is no available literature reporting on the thermodynamic analysis of equilibrium reactions for this compound.
Adsorption Mechanism Studies (e.g., Langmuir Isotherm)
No research could be found that investigates the adsorption mechanisms of this compound on any solid-phase material, and therefore, no data related to Langmuir isotherms or other adsorption models for this specific compound is available.
Q & A
Q. What are the established synthetic routes for 4-(1,2,4-Oxadiazol-3-yl)phenol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example:
- Route 1 : Reacting a phenol-substituted amidoxime with a carboxylic acid derivative (e.g., ethyl chloroformate) under basic conditions (e.g., pyridine) to form the oxadiazole ring. Optimize temperature (80–100°C) and reaction time (12–24 hours) to achieve yields of 60–75% .
- Route 2 : Use coupling agents like EDC·HCl and HOBt in DMF to facilitate condensation between amidines and carboxylic acids, followed by cyclization (e.g., 15 mmol scale, 66–79% yields) .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
Q. How can researchers validate the structural integrity of this compound derivatives?
Methodological Answer:
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC: Oxadiazole rings are stable in neutral/acidic conditions but hydrolyze in strong alkaline media (pH >12) to form amidoximes .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (typically >200°C for oxadiazoles). Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF, -NO) at the oxadiazole 5-position to enhance metabolic stability and target binding. For example, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol shows improved bioactivity due to increased lipophilicity and resistance to oxidation .
- Bioisosteric Replacement : Replace the phenol group with sulfonamide or pyridinyl moieties (e.g., 4-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)benzenesulfonamide) to modulate solubility and target selectivity .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like carbonic anhydrase or kinase enzymes .
Q. What computational tools are recommended for modeling the electronic and steric properties of this compound?
Methodological Answer:
- DFT Calculations : Gaussian 09 or ORCA can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The oxadiazole ring’s electron-deficient nature (LUMO ≈ –1.5 eV) facilitates nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability. Focus on hydrogen bonding between the phenol -OH and active-site residues .
- Crystallography Software : SHELXTL or Olex2 for refining X-ray data, critical for resolving tautomeric forms (e.g., oxadiazole vs. hydroxamoyl nitrile) .
Q. How can researchers address contradictory bioactivity data in oxadiazole derivatives across different assays?
Methodological Answer:
- Assay Validation : Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition). For example, inconsistent IC values for carbonic anhydrase inhibition may arise from differences in buffer ionic strength or detection methods .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., hydrolyzed amidoximes) that may interfere with activity .
- Cellular Context : Test compounds in multiple cell lines (e.g., HEK293 vs. HepG2) to account for variability in membrane permeability or efflux pump expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
